2-Chloro-5-(2-methylthiophenyl)nicotinic acid
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Overview
Description
2-Chloro-5-(2-methylthiophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the second position and a 2-methylthiophenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of nicotinic acid derivatives followed by the introduction of the 2-methylthiophenyl group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid is used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and interactions with enzymes .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also studied for its potential in treating cardiovascular diseases and metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and polymers .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . Additionally, the compound may interact with cellular signaling pathways, influencing gene expression and cellular responses .
Comparison with Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-Chloro-5-fluoro-nicotinic acid: A derivative used in pharmaceutical intermediates and agrochemicals.
2-Chloro-5-(4-methylthiophenyl)nicotinic acid: A closely related compound with similar structural features.
Uniqueness: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets, leading to unique pharmacological and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQJIDKJDKZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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